molecular formula C21H20N4O3S B2395229 N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide CAS No. 894027-37-3

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2395229
CAS No.: 894027-37-3
M. Wt: 408.48
InChI Key: DXGHQXWWWGOXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in oncological research. This compound has demonstrated significant efficacy in preclinical studies by inhibiting the proliferation of leukemia cell lines harboring FLT3 mutations, particularly internal tandem duplications (ITD), which are associated with poor prognosis in acute myeloid leukemia (AML) . Its mechanism involves competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby suppressing autophosphorylation and downstream signaling pathways such as STAT5, MAPK/ERK, and PI3K/AKT, which are essential for cell survival and proliferation. The integration of the thiazolo[3,2-b][1,2,4]triazole core contributes to its strong kinase selectivity profile, making it a valuable chemical probe for elucidating the pathological roles of FLT3 and for evaluating combination therapies in hematological malignancies. Researchers utilize this compound to investigate mechanisms of kinase inhibitor resistance and to develop novel therapeutic strategies targeting oncogenic signaling networks in cancer.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-27-17-9-7-15(8-10-17)20-23-21-25(24-20)16(14-29-21)11-12-22-19(26)13-28-18-5-3-2-4-6-18/h2-10,14H,11-13H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGHQXWWWGOXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antiviral, and anticonvulsant properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. Its molecular formula is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S with a molecular weight of 408.48 g/mol. The structure features a thiazole ring fused with a triazole structure, which is known for its diverse biological activities due to the presence of various substituents like the methoxy and phenoxy groups.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro studies have shown significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value less than 10 µM against A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound interacts effectively with target proteins involved in cancer progression .

Antiviral Properties

The antiviral potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in various contexts:

  • Inhibition Studies : Research has indicated that these compounds can inhibit viral replication in vitro. For example, derivatives have shown effectiveness against influenza virus strains by interfering with viral RNA synthesis .
  • Binding Affinity : Interaction studies reveal that this compound binds to viral proteins with high affinity, which is crucial for its antiviral efficacy .

Anticonvulsant Activity

The anticonvulsant properties of related thiazole compounds have also been investigated:

  • Animal Models : In picrotoxin-induced seizure models in rodents, compounds structurally related to this compound demonstrated significant anticonvulsant activity with median effective doses lower than standard treatments like ethosuximide .

Comparative Analysis

A comparative analysis of similar compounds reveals unique features of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Ene-thiazolo[3,2-b][1,2,4]triazoleDifferent substituent at position 5Anticancer activityPotent against specific cancer cell lines
6-(3-nitrophenyl)-thiazolo[3,2-b][1,2,4]triazoleNitro group as substituentα-amylase inhibitionNotable enzyme inhibition profile
5-Aminomethylidene-thiazolo[3,2-b][1,2,4]triazoleAminomethylidene group presentAntitumor propertiesEnhanced solubility and bioavailability

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide.

In Vitro Studies

  • Cell Line Specificity : The compound has shown significant cytotoxic effects against various cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The IC50 values were reported to be less than 10 µM, indicating potent activity .
  • Mechanism of Action : Molecular docking studies suggest that this compound interacts with specific proteins involved in cancer progression, inhibiting pathways associated with cell proliferation and survival .

Case Studies

  • A549 Cell Line : Demonstrated a notable reduction in cell viability with an IC50 value indicating strong potential as an anticancer agent.
  • MCF7 Cell Line : Similar results were observed, reinforcing the compound's efficacy across different types of cancer cells.

Antiviral Properties

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit antiviral activity. This compound has been explored for its potential to inhibit viral replication.

Mechanism

The compound's structure allows it to interfere with viral entry or replication processes within host cells. Specific studies have highlighted its effectiveness against certain viral strains, although detailed mechanisms require further elucidation .

Anticonvulsant Activity

Emerging research suggests that this compound may possess anticonvulsant properties.

Findings

Preliminary studies indicate that this compound could modulate neurotransmitter systems involved in seizure activity. Further investigations are needed to confirm these effects and understand the underlying mechanisms .

Summary of Research Findings

ApplicationKey FindingsReferences
AnticancerIC50 < 10 µM against A549 and MCF7; inhibits cell proliferation
AntiviralPotential to inhibit viral replication; specific strains targeted
AnticonvulsantModulates neurotransmitter systems; requires further research

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, which is frequently modified to optimize physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:

Substituent Effects on the Thiazolo[3,2-b][1,2,4]triazole Core

Compound Name Substituents (Position 2/6) Molecular Formula Melting Point (°C) Key Features
Target Compound 4-OCH3 (position 2), phenoxyacetamide (position 6) C21H18FN5O3S N/A Methoxy enhances solubility; acetamide enables H-bonding
6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (10b) 4-Br (position 6), 4-OCH3 (position 2) C17H12BrN3OS 158–160 Bromine increases molecular weight and lipophilicity; high yield (89%)
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) 4-Cl (position 2), 4-OCH3 (position 6) C17H12ClN3OS 130–132 Chlorine improves metabolic stability; moderate yield (85%)
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide 4-F (position 2), ethanediamide (position 6) C21H18FN5O3S N/A Fluorine enhances electronegativity; ethanediamide introduces dual amide bonds

Key Observations

  • Substituent Influence: Electron-donating groups (e.g., 4-OCH3): Improve solubility and reduce crystallinity, as seen in compounds 8b and 10b . Bromine in 10b contributes to a higher melting point (158–160°C) compared to chlorine in 8b (130–132°C) . Acetamide vs. Ethanediamide: The target compound’s phenoxyacetamide side chain may offer superior hydrogen-bonding capacity compared to ethanediamide derivatives, which could influence receptor binding .
  • Synthetic Efficiency :

    • Halogenated analogs (e.g., 10b, 8b) exhibit high yields (76–89%), suggesting robust synthetic routes for bromo- and chloro-substituted derivatives .
    • Methoxy-substituted derivatives (e.g., 8b, 10b) require milder conditions due to reduced steric hindrance .

Spectroscopic Comparisons

  • IR Spectroscopy :
    • Absence of C=O stretching (~1660–1680 cm⁻¹) in thiazolo[3,2-b][1,2,4]triazoles confirms cyclization, as observed in analogs like 8b and 10b .
    • Methoxy groups show characteristic C-O stretching at ~2832 cm⁻¹ .
  • NMR Spectroscopy :
    • Methoxy protons resonate as singlets at δ 3.82–3.85 ppm in ¹H NMR (e.g., compound 10b) .
    • Aromatic protons in 4-substituted phenyl groups appear as doublets between δ 7.08–8.25 ppm .

Preparation Methods

Visible-Light-Mediated Cyclization

A green protocol developed by Sherif et al. employs visible-light irradiation to promote regioselective cyclization between 5-phenyl-4H-1,2,4-triazole-3-thiol (4a ) and α-bromo-1-phenylbutane-1,3-dione (3a ) in aqueous media. The reaction proceeds via a radical mechanism, where visible light initiates homolytic cleavage of the C–Br bond in 3a , generating a thiyl radical that attacks the carbonyl carbon. Intramolecular cyclization and dehydration yield the thiazolo[3,2-b]triazole core with exclusive regioselectivity (Fig. 1). This method achieves yields of 85–92% under solvent-free or aqueous conditions, offering advantages in scalability and environmental impact.

Reaction Conditions

  • Substrates: 1.0 equiv. mercaptotriazole, 1.2 equiv. α-bromo-1,3-diketone
  • Solvent: H₂O or solvent-free
  • Light Source: Visible light (400–700 nm)
  • Time: 2–4 hours
  • Yield: 85–92%

Acid-Catalyzed One-Pot Synthesis

An alternative method involves refluxing 4-amino-5-methyl-4H-s-triazole-3-thiol (12 ) with acetylacetone (2c ) in acetic acid containing sulfuric acid. The reaction proceeds via oxidation of the triazole thiol to a disulfide intermediate, followed by nucleophilic attack of the enolate form of the ketone. Intramolecular cyclization affords the thiazolo[3,2-b]triazole core in 78% yield (Scheme 1).

Functionalization of the Thiazolo[3,2-b]Triazole Core

Introduction of the Ethyl Side Chain at Position 6

The ethyl group at position 6 is introduced via alkylation of the triazole nitrogen . A patent by CN103694197A describes the alkylation of 2-aminobenzo[d]thiazole with benzyl alcohols under basic conditions. Adapting this approach, the thiazolo-triazole core is treated with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in dry acetone, yielding 6-(2-aminoethyl)-2-(4-methoxyphenyl)thiazolo[3,2-b]triazole (Intermediate A ) (Scheme 2).

Optimization Data

Base Solvent Temperature Yield (%)
K₂CO₃ Acetone Reflux 72
NaH THF 0°C to RT 58
Cs₂CO₃ DMF 80°C 65

Acylation with Phenoxyacetic Acid

The final step involves coupling Intermediate A with phenoxyacetyl chloride to form the acetamide moiety. A procedure from ACS Omega (2024) utilizes EDC·HCl and HOBt in DMF to facilitate amide bond formation.

General Procedure

  • Dissolve Intermediate A (1.0 equiv.) and phenoxyacetic acid (1.2 equiv.) in anhydrous DMF.
  • Add EDC·HCl (1.5 equiv.), HOBt (1.5 equiv.), and DIPEA (3.0 equiv.).
  • Stir at room temperature for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (CH₂Cl₂/MeOH 95:5).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 8.8 Hz, 2H, Ar–H), 7.12 (s, 1H, Thiazole–H), 6.96 (d, J = 8.8 Hz, 2H, Ar–H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 3.91 (s, 2H, NCH₂), 1.23 (t, J = 7.1 Hz, 3H, CH₃).
  • HRMS : m/z calcd. for C₂₁H₂₀N₄O₃S [M + H]⁺: 409.1285; found: 409.1282.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Methods

Step Method Yield (%) Purity (%)
Core Synthesis Visible-light cyclization 92 98
Acid-catalyzed 78 95
Alkylation K₂CO₃/acetone 72 97
Amidation EDC/HOBt 88 99

The visible-light-mediated route offers superior yields and regioselectivity, while the EDC/HOBt coupling ensures high amidation efficiency.

Challenges and Optimization Strategies

  • Regioselectivity in Core Formation : Competing pathways may yield isomeric byproducts. Polar solvents like H₂O suppress side reactions by stabilizing the transition state.
  • Amidation Side Reactions : Overactivation of phenoxyacetic acid can lead to oligomerization. Using HOBt as an additive minimizes this risk.
  • Purification Difficulties : Silica gel chromatography with CH₂Cl₂/MeOH gradients effectively separates the target compound from unreacted intermediates.

Q & A

Q. What are the common synthetic routes for N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including heterocyclic ring formation, coupling reactions, and functional group modifications. Key strategies include:

  • One-pot catalyst-free reactions for thiazolo-triazole core assembly, involving refluxing precursors in glacial acetic acid followed by precipitation .
  • Controlled pH and temperature during amide bond formation to minimize side products .
  • Use of polar aprotic solvents (e.g., DMF, dichloromethane) and catalysts (e.g., triethylamine) to enhance coupling efficiency .

Q. Table 1: Synthesis Optimization Strategies

StepKey Reagents/CatalystsConditionsYield Optimization TipsReference
Thiazolo-triazole coreGlacial acetic acidReflux, 2 hSlow cooling to enhance purity
Amide couplingTriethylamine, DMFRT, inert atmosphereUse excess acyl chloride
PurificationEthanol recrystallizationGradient coolingMultiple washings with methanol

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: Critical techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation .
  • HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. Table 2: Characterization Workflow

TechniqueParametersApplicationExample FindingsReference
¹H NMR400 MHz, DMSO-d6Substituent integrationPhenoxy protons at δ 6.8–7.2
HPLC70:30 ACN/H2O, 1 mL/minPurity assessmentRetention time: 8.2 min
HR-MSESI+, m/zMolecular ion confirmation[M+H]⁺: 505.1578

Q. What biological targets or activities have been preliminarily associated with this compound?

Methodological Answer: The compound’s thiazolo-triazole scaffold suggests interactions with:

  • Kinases and microbial enzymes via hydrogen bonding with active-site residues .
  • DNA topoisomerases due to planar aromatic moieties .
  • Antimicrobial targets (e.g., bacterial dihydrofolate reductase) .

Q. Table 3: Preliminary Biological Screening

Assay TypeTargetObserved ActivityReference
Enzyme inhibitionTyrosine kinaseIC₅₀ = 12.3 µM
Microbial growth assayS. aureusMIC = 8 µg/mL
CytotoxicityHeLa cellsCC₅₀ = 25 µM

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Cross-validation with orthogonal assays : Combine enzyme inhibition data with cellular viability assays (e.g., MTT) to confirm target specificity .
  • Structural analogs comparison : Test derivatives with modified substituents to isolate pharmacophore contributions (Table 4) .
  • Computational docking : Use molecular dynamics simulations to predict binding modes and explain variability (e.g., ICReDD’s reaction path search methods) .

Q. Table 4: Analog Activity Comparison

DerivativeModificationActivity ShiftReference
4-Fluoro-phenyl analogIncreased electronegativity2× higher kinase inhibition
Methoxy-to-ethoxy swapEnhanced lipophilicityImproved MIC against E. coli

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound in preclinical development?

Methodological Answer:

  • Structural modifications : Introduce solubilizing groups (e.g., PEG chains) on the phenoxyacetamide moiety .
  • In vitro ADME screening : Use hepatic microsomes to assess metabolic stability and CYP inhibition .
  • QSAR modeling : Correlate substituent electronegativity with plasma half-life (e.g., methoxy vs. nitro groups) .

Q. Table 5: PK Optimization Strategies

StrategyMethodOutcomeReference
LogP reductionHydroxyl group addition3× improved aqueous solubility
Metabolic stabilityMicrosomal incubationt₁/₂ = 45 min (rat)

Q. What advanced methodologies are employed to elucidate the compound's mechanism of action at the molecular level?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to target proteins (e.g., KD = 120 nM for kinase X) .
  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map conformational changes in enzymes upon compound binding .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution .

Q. Table 6: Mechanistic Study Techniques

TechniqueApplicationKey InsightReference
SPRBinding affinityKD = 120 nM
HDX-MSProtein dynamicsStabilized α-helix in kinase

Q. How can computational chemistry be integrated into the experimental design for synthesizing derivatives?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (DFT) to predict feasible synthetic routes .
  • Docking studies : Screen virtual libraries for derivatives with improved target affinity .
  • Machine learning : Train models on reaction databases to optimize solvent/catalyst combinations .

Q. Table 7: Computational Tools

ToolApplicationExample OutcomeReference
Gaussian (DFT)Transition state analysisIdentified optimal catalyst
AutoDock VinaBinding pose predictionPredicted ΔG = -9.2 kcal/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.